molecular formula C9H11N5 B13072073 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13072073
M. Wt: 189.22 g/mol
InChI Key: BDLIXARWIVREQL-UHFFFAOYSA-N
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Description

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound featuring the 1,2,4-triazole pharmacophore, a privileged scaffold in medicinal chemistry known for its versatile biological activities . The 1,2,4-triazole ring is a stable aromatic system that can act as a bioisostere for amide, ester, and carboxylic acid groups, facilitating diverse interactions with biological targets such as enzymes and receptors . This molecular framework is present in numerous clinically used drugs, including antifungal agents (e.g., fluconazole, voriconazole), anticancer aromatase inhibitors (e.g., letrozole), and antidepressants (e.g., trazodone) . The 5-methylpyridin-3-ylmethyl substituent in this compound may further enhance its potential for interaction with biological macromolecules. Compounds bearing the 1,2,4-triazole nucleus have been extensively investigated for their potent antibacterial and antifungal properties, making them promising candidates for developing new antimicrobials to address the global challenge of drug-resistant infections . Research into 1,2,4-triazole derivatives also indicates significant potential in other therapeutic areas, including anticancer, anticonvulsant, and anti-inflammatory applications . The primary mechanism of action for many antimicrobial triazoles involves the inhibition of cytochrome P450-dependent enzymes, such as lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi . As a research chemical, this product is intended for use in hit identification, lead optimization, and structure-activity relationship (SAR) studies in drug discovery programs. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-[(5-methylpyridin-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5/c1-7-2-8(4-11-3-7)5-14-6-12-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13)

InChI Key

BDLIXARWIVREQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The key starting materials are 5-methylpyridin-3-yl derivatives, often prepared or obtained as sulfonamides or amines. For example, 4-substituted pyridine-3-sulfonamides are synthesized by known methods and serve as precursors for the triazole ring construction.

Formation of Cyanocarbamimidothioate Intermediates

The pyridine sulfonamide derivatives are reacted with dimethyl N-cyanoiminodithiocarbonate in the presence of anhydrous potassium carbonate under reflux in dry acetone. This step produces methyl N′-cyano-N-(pyridin-3-yl)sulfonylcarbamimidothioates, which are key intermediates for subsequent cyclization.

  • Reaction conditions: reflux in dry acetone for 12–18 hours.
  • Reagents: dimethyl N-cyanoiminodithiocarbonate, potassium carbonate.
  • Workup: evaporation, extraction, acidification to pH ~7.

Cyclization to 1,2,4-Triazole

The cyanocarbamimidothioate intermediates are then treated with hydrazine hydrate (typically 99%) in acetonitrile or ethanol under reflux. This step induces ring closure to form the 1,2,4-triazole ring bearing the amino substituent at position 5.

  • Reaction conditions: reflux for 3.5–16 hours depending on the substrate.
  • Hydrazine hydrate acts as the cyclizing agent converting the cyano and carbamimidothioate functionalities into the triazole ring.
  • The product precipitates upon acidification to pH 6–7 and is isolated by filtration.

Alternative Synthetic Routes

An alternative approach involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides via:

  • Initial formation of N-guanidinosuccinimides or N-arylsuccinimides.
  • Reaction with amines or aminoguanidine hydrochloride under microwave irradiation.
  • This method is particularly useful for substrates with varying nucleophilicity of the amine component and has been successfully applied to related triazole derivatives.

Research Findings and Analytical Data

Yields and Purity

  • The two-step synthesis involving cyanocarbamimidothioate formation and hydrazine cyclization typically affords yields in the range of 40–70%, depending on substituents and reaction times.
  • Purification is achieved by filtration of precipitates after acidification and washing with cold water.
  • Melting points and IR spectra confirm the presence of characteristic NH, C=N, and sulfonyl groups.

Spectroscopic Characterization

  • IR Spectroscopy : NH stretching bands around 3400 cm⁻¹, C=N and C=C stretching in the 1600–1700 cm⁻¹ region.
  • 1H NMR : Signals corresponding to methylene protons linking the pyridine and triazole rings, aromatic protons of the pyridine ring, and amino protons of the triazole ring typically appear as broad singlets or multiplets.
  • Elemental Analysis : Consistent with calculated values for carbon, hydrogen, and nitrogen content, confirming compound purity.

Structural Confirmation

  • X-ray crystallography has been used in related studies to confirm the formation of the triazole ring and substitution pattern on the pyridine moiety.
  • NMR spectroscopy studies also support the tautomeric form and substitution of the triazole ring.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 5-Methylpyridin-3-yl sulfonamide Dimethyl N-cyanoiminodithiocarbonate, K2CO3, reflux in dry acetone Methyl N′-cyano-N-(5-methylpyridin-3-yl)sulfonylcarbamimidothioate 60–70 Reflux 12–18 h, extraction, acidification
2 Cyanocarbamimidothioate intermediate Hydrazine hydrate (99%), reflux in acetonitrile or ethanol This compound 40–60 Reflux 3.5–16 h, acidification to pH 6–7

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is C9H11N5C_9H_{11}N_5 with a molecular weight of 189.22 g/mol. Its structure features a triazole ring which is known for its biological activity and potential therapeutic effects.

Medicinal Chemistry Applications

Antifungal Activity
Research has indicated that compounds containing triazole moieties exhibit antifungal properties. Studies have shown that this compound can inhibit the growth of various fungal strains. For instance, it has been tested against Candida species and demonstrated significant antifungal activity compared to standard treatments .

Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it has shown promise against breast and lung cancer cell lines .

Antimicrobial Applications
Beyond antifungal effects, this compound exhibits broad-spectrum antimicrobial activity. It has been evaluated against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Agricultural Uses

Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural applications. Field trials have indicated effective control of fungal pathogens in crops such as wheat and maize, suggesting its utility in protecting crops from diseases .

Material Science Applications

Polymer Chemistry
In material science, the incorporation of 1H-triazole derivatives into polymer matrices has been studied to enhance thermal stability and mechanical properties. The unique structure of the triazole ring contributes to improved performance characteristics in various polymer applications .

Data Table: Summary of Applications

Application TypeSpecific UseFindings/Notes
Medicinal ChemistryAntifungal ActivityEffective against Candida species
Anticancer PotentialInduces apoptosis in cancer cell lines
Antimicrobial ApplicationsBroad-spectrum activity against bacteria
Agricultural UsesFungicidesEffective control of fungal pathogens in crops
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents like fluconazole.

Case Study 2: Agricultural Field Trials
Field trials conducted on wheat crops treated with formulations containing this compound showed a reduction in disease incidence caused by Fusarium spp., leading to improved yield outcomes compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
  • Structure : Features a 2,3-dichlorophenyl group at N1 and a pyridin-3-ylmethyl amine at C3.
  • Activity: Acts as a potent P2X7 receptor antagonist, with in vitro studies showing nanomolar affinity .
  • Comparison : The dichlorophenyl group enhances lipophilicity and steric bulk compared to the methylpyridinyl group in the target compound. This may improve membrane permeability but reduce solubility. The pyridinylmethyl substituent in both compounds suggests shared hydrogen-bonding interactions with biological targets.
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
  • Structure : Substituted with a 3-fluorophenylmethyl group at N1.
  • Properties : Exhibits moderate hazards (H302: harmful if swallowed) and lower molecular weight (192.20 g/mol) compared to the target compound .
  • Comparison : Fluorine’s electron-withdrawing effect may stabilize the molecule against metabolic degradation, whereas the methylpyridinyl group in the target compound could enhance π-π stacking in receptor binding.

Analogues with Alkyl Substituents

1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine
  • Structure : Bears a bulky 2-ethylhexyl chain at N1.
  • Properties : Molecular weight (196.30 g/mol) is lower than the target compound, with increased hydrophobicity due to the alkyl chain .
  • Comparison : The alkyl group may improve bioavailability in lipid-rich environments but reduce aqueous solubility. The target compound’s pyridinylmethyl group likely offers better target specificity due to aromatic interactions.

Pyridinyl-Containing Analogues

5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine
  • Structure : Pyridin-4-yl at C5 and alkylsulfanyl at C3.
  • Synthesis : Prepared via S-alkylation in alkaline conditions, yielding derivatives with >95% purity .
  • The pyridin-4-yl group’s orientation differs from the target compound’s pyridin-3-yl substituent, which may influence binding geometry.
[4-(5-Pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine
  • Structure : Combines pyridin-3-yl at C5 with an aniline group.
  • Comparison : The aniline group introduces additional hydrogen-bonding sites, contrasting with the target compound’s simpler triazolamine structure.
Amitrole (1H-1,2,4-triazol-3-amine)
  • Activity : Widely used as a herbicide (common name: amitrole) .
  • Comparison: The target compound’s methylpyridinyl substituent likely reduces non-target toxicity by limiting off-site interactions, a limitation of amitrole’s unsubstituted structure.

Biological Activity

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1600255-57-9) is a nitrogen-containing heterocyclic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9_9H11_{11}N5_5. The structure features a triazole ring fused with a pyridine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. In particular, 1H-1,2,4-triazoles have been noted for their effectiveness against various bacterial strains. A study highlighted that derivatives of triazole showed potent activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0125 to 0.0412 mg/mL for selected compounds .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (mg/mL)
Compound AS. aureus0.0124
Compound BE. coli0.0311
Compound CP. aeruginosa0.0120

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds derived from triazoles have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa92.4
CaCo-285.0
MCF778.5

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies suggest that triazole derivatives can inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in cellular processes related to cancer and inflammation .
  • Receptor Modulation : Some compounds exhibit affinity towards specific receptors like protein tyrosine phosphatase and chemokine receptors, influencing signaling pathways critical for cell growth and differentiation .

Case Studies

A notable study investigated the effects of a series of triazole derivatives on tumor growth in animal models. The results indicated that compounds similar to this compound significantly reduced tumor size compared to controls, highlighting their potential as anti-cancer agents .

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